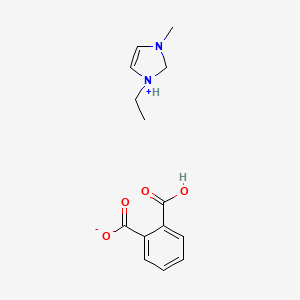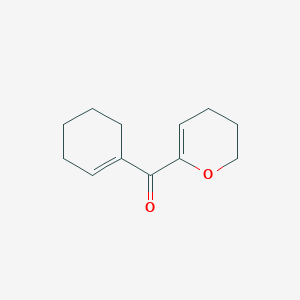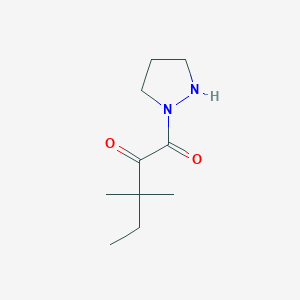
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- is a compound with the chemical formula C₅H₉NO₂Se. It belongs to a group of stereoisomers and is characterized by the presence of selenium in its structure
Vorbereitungsmethoden
The synthesis of 4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- can be achieved through several synthetic routes. One common method involves the reaction of selenium dioxide with appropriate organic substrates under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, selenium dioxide, and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield seleninic acids or other selenium-containing compounds.
Wissenschaftliche Forschungsanwendungen
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- has several scientific research applications. In chemistry, it is used as a reagent and catalyst for organic synthesis, particularly in oxidation reactions . In biology and medicine, it has potential applications due to its unique chemical properties and interactions with biological molecules. The compound may also find use in industrial processes where selenium-containing compounds are required.
Wirkmechanismus
The mechanism by which 4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- exerts its effects involves its ability to participate in redox reactions. Selenium, being a key component of the compound, plays a crucial role in these reactions. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Molecular targets and pathways involved include various enzymes and proteins that interact with selenium-containing compounds .
Vergleich Mit ähnlichen Verbindungen
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- can be compared with other similar compounds such as 2-methylthiazolidine-4-carboxylic acid and other selenazolidine derivatives . These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of selenium in 4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- makes it unique and imparts distinct chemical behavior compared to its sulfur-containing analogs.
Eigenschaften
CAS-Nummer |
577777-89-0 |
|---|---|
Molekularformel |
C5H9NO2Se |
Molekulargewicht |
194.10 g/mol |
IUPAC-Name |
(4S)-2-methyl-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2Se/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m1/s1 |
InChI-Schlüssel |
KCVNTQONCDLQMZ-SRBOSORUSA-N |
Isomerische SMILES |
CC1N[C@H](C[Se]1)C(=O)O |
Kanonische SMILES |
CC1NC(C[Se]1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)

![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)
![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)
![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)
![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)
![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)



![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)
![1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12588147.png)
